4H,4'H-[2,2'-Bichromene]-4,4'-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,4’H-[2,2’-Bichromene]-4,4’-dione typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs₂CO₃). This reaction proceeds with high yields and diastereoselectivity . Another method involves the use of microwave-assisted one-pot synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of 4H,4’H-[2,2’-Bichromene]-4,4’-dione may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of recyclable catalysts and solvent-free conditions can also enhance the sustainability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H,4’H-[2,2’-Bichromene]-4,4’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4H,4’H-[2,2’-Bichromene]-4,4’-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H,4’H-[2,2’-Bichromene]-4,4’-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2H-Chromene: Another class of chromenes with similar biological activities but different structural features.
4H-Chromene Derivatives: These include various substituted chromenes that exhibit unique properties and activities.
Uniqueness: 4H,4’H-[2,2’-Bichromene]-4,4’-dione is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other chromenes .
Properties
Molecular Formula |
C18H10O4 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(4-oxochromen-2-yl)chromen-4-one |
InChI |
InChI=1S/C18H10O4/c19-13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20)12-6-2-4-8-16(12)22-18/h1-10H |
InChI Key |
LRNUARLNRGDAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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